Welcome to the BenchChem Online Store!
molecular formula C16H14N2O2 B8620023 1-(5-(benzyloxy)-1H-indazol-3-yl)ethanone

1-(5-(benzyloxy)-1H-indazol-3-yl)ethanone

Cat. No. B8620023
M. Wt: 266.29 g/mol
InChI Key: CSAXHNUJJFPLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09388199B2

Procedure details

To 1-(5-(benzyloxy)-1H-indazol-3-yl)ethanone (3.50 g, 13.1 mmol) in CH3CN (100 mL) was added K2CO3 (4.54 g, 32.9 mmol) and methyl 2-bromoacetate (1.33 mL, 14.5 mmol). The reaction mixture was stirred at 90° C. for 90 min. Then was filtered and the residue was washed with CH3CN. Volatiles were evaporated and the crude mixture was purified by flash column chromatography on silica gel (c-hexane/EtOAc 1:1 to 1:3). TLC, Rf (c-hexane/EtOAc 1:3)=0.64; MS (LC/MS): 339.0 [M+H]+, 361.0 [M+Na]+; tR (HPLC conditions e): 5.09 min.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][N:13]=[C:12]2[C:18](=[O:20])[CH3:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:28][C:29]([O:31][CH3:32])=[O:30]>CC#N>[C:18]([C:12]1[C:11]2[C:15](=[CH:16][CH:17]=[C:9]([O:8][CH2:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[CH:10]=2)[N:14]([CH2:28][C:29]([O:31][CH3:32])=[O:30])[N:13]=1)(=[O:20])[CH3:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=NNC2=CC1)C(C)=O
Name
Quantity
4.54 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.33 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then was filtered
WASH
Type
WASH
Details
the residue was washed with CH3CN
CUSTOM
Type
CUSTOM
Details
Volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
the crude mixture was purified by flash column chromatography on silica gel (c-hexane/EtOAc 1:1 to 1:3)
CUSTOM
Type
CUSTOM
Details
5.09 min.
Duration
5.09 min

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
C(C)(=O)C1=NN(C2=CC=C(C=C12)OCC1=CC=CC=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.